molecular formula C23H24N2O2 B12513257 Oxazole, 2,2'-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4'R)-

Oxazole, 2,2'-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4'R)-

Cat. No.: B12513257
M. Wt: 360.4 g/mol
InChI Key: UWAPKSLVKVQVBT-UHFFFAOYSA-N
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Description

Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- is a chiral nitrogen ligand used in enantioselective synthesis. This compound is characterized by its unique cyclopropylidene bridge and oxazole rings, making it a valuable tool in asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- involves the reaction of cyclopropylidene with 4,5-dihydro-4-(phenylmethyl)oxazole under specific conditions. The reaction typically requires a chiral catalyst to ensure the desired enantiomeric purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted oxazole compounds. These products have diverse applications in research and industry .

Scientific Research Applications

Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- has several scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- involves its interaction with molecular targets through its chiral nitrogen ligand. This interaction facilitates enantioselective synthesis by forming complexes with specific substrates, leading to the desired enantiomeric products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (4R,4’R,5S,5’S)-2,2’-cyclopropylidenebis[4,5-dihydro-4,5-diphenyl-Oxazole]
  • (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

Uniqueness

Oxazole, 2,2’-cyclopropylidenebis[4,5-dihydro-4-(phenylmethyl)-, (4R,4’R)- is unique due to its specific chiral configuration and cyclopropylidene bridge, which provide distinct advantages in enantioselective synthesis compared to other similar compounds .

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H24N2O2/c1-3-7-17(8-4-1)13-19-15-26-21(24-19)23(11-12-23)22-25-20(16-27-22)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

UWAPKSLVKVQVBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5

Origin of Product

United States

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